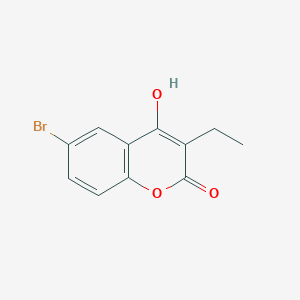
n-(4-Bromo-2-fluorophenyl)tetrahydro-2h-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4-Bromo-2-fluorophenyl)tetrahydro-2h-pyran-4-carboxamide: is an organic compound with the molecular formula C12H13BrFNO2 This compound is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is attached to a tetrahydropyran ring through a carboxamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Bromo-2-fluorophenyl)tetrahydro-2h-pyran-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and tetrahydro-2H-pyran-4-carboxylic acid.
Amide Formation: The carboxylic acid group of tetrahydro-2H-pyran-4-carboxylic acid reacts with the amine group of 4-bromo-2-fluoroaniline to form the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and phenyl ring. Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile, products can include substituted amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives of the phenyl ring or amide group.
Hydrolysis Products: Tetrahydro-2H-pyran-4-carboxylic acid and 4-bromo-2-fluoroaniline.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand or catalyst in various organic reactions.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and protein interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: Employed in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of n-(4-Bromo-2-fluorophenyl)tetrahydro-2h-pyran-4-carboxamide is largely dependent on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the bromo and fluoro substituents can enhance its binding affinity and specificity towards molecular targets. The tetrahydropyran ring provides structural stability and influences the compound’s overall conformation.
Comparaison Avec Des Composés Similaires
n-(4-Bromophenyl)tetrahydro-2h-pyran-4-carboxamide: Lacks the fluoro substituent, which may affect its reactivity and binding properties.
n-(4-Fluorophenyl)tetrahydro-2h-pyran-4-carboxamide: Lacks the bromo substituent, which can influence its chemical behavior and biological activity.
n-(4-Bromo-2-chlorophenyl)tetrahydro-2h-pyran-4-carboxamide: Contains a chloro substituent instead of fluoro, leading to different electronic and steric effects.
Uniqueness: The combination of bromo and fluoro substituents on the phenyl ring of n-(4-Bromo-2-fluorophenyl)tetrahydro-2h-pyran-4-carboxamide imparts unique electronic properties, making it a valuable compound for various applications. The presence of both substituents can enhance its reactivity and binding affinity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H13BrFNO2 |
|---|---|
Poids moléculaire |
302.14 g/mol |
Nom IUPAC |
N-(4-bromo-2-fluorophenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C12H13BrFNO2/c13-9-1-2-11(10(14)7-9)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6H2,(H,15,16) |
Clé InChI |
DIAIXTJVBDTLJI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C(=O)NC2=C(C=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13938875.png)
![Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13938876.png)



![3-Acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]-thiophene-2-sulfonamide](/img/structure/B13938913.png)




![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)



